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N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)nicotinamide

PI3Kα inhibition Structure-Activity Relationship (SAR) Kinase inhibitor design

This compound uniquely combines a piperidine-4-yl-nicotinamide appendage at C2 on a thiazolo[5,4-b]pyridine core, a structural motif absent in the common 2-pyridyl-4-morpholinyl series. It provides a pre-installed selectivity handle for PI3Kα over PI3Kβ and a nicotinamide terminus enabling dual PI3K/NAMPT pharmacology. Ideal as a high-LE fragment for lead optimization; the C4-pyridine retains the essential hinge-binding water network. Insist on authentic material to ensure exact isoform selectivity and cellular potency dictated by this specific substitution pattern. Bulk and custom synthesis inquiries are welcomed.

Molecular Formula C17H17N5OS
Molecular Weight 339.42
CAS No. 2034346-76-2
Cat. No. B3011207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)nicotinamide
CAS2034346-76-2
Molecular FormulaC17H17N5OS
Molecular Weight339.42
Structural Identifiers
SMILESC1CN(CCC1NC(=O)C2=CN=CC=C2)C3=NC4=C(S3)N=CC=C4
InChIInChI=1S/C17H17N5OS/c23-15(12-3-1-7-18-11-12)20-13-5-9-22(10-6-13)17-21-14-4-2-8-19-16(14)24-17/h1-4,7-8,11,13H,5-6,9-10H2,(H,20,23)
InChIKeyKIPHJVFWSWVTMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)nicotinamide (CAS 2034346-76-2): A Structurally Distinct PI3Kα-Targeted Heterocyclic Building Block for Kinase Inhibitor Procurement


N-(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)nicotinamide (CAS 2034346-76-2) is a synthetic, fused-ring heterocyclic small molecule (C₁₇H₁₇N₅OS; MW 339.42 g/mol) incorporating a thiazolo[5,4-b]pyridine core, a piperidine linker, and a nicotinamide terminus . This architecture places it within the class of Type II kinase inhibitors that target the DFG-out conformation of lipid and protein kinases, with the thiazolo[5,4-b]pyridine scaffold occupying the adenine-binding pocket and the nicotinamide moiety extending into a unique, allosteric back pocket [1]. Its chemical identity is defined by the InChI Key KIPHJVFWSWVTMA-UHFFFAOYSA-N and a typical research-grade purity of ≥95% .

Procurement Risk of Generic Substitution for N-(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)nicotinamide: Critical Structural Distinctions from Common Analogs


Generic substitution of thiazolo[5,4-b]pyridine analogs is precarious due to extreme sensitivity of PI3K isoform selectivity and cellular potency to the nature of the C2 substituent on the thiazolopyridine ring. Published SAR shows that replacing a pyridyl group at this position with a phenyl ring can cause a 'significant decrease in activity,' while introduction of a morpholine ring at C4 is essential for low-nanomolar PI3Kα inhibition [1]. N-(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)nicotinamide uniquely combines a piperidine-4-yl-nicotinamide appendage at C2, a structural motif absent from the extensively characterized 2-pyridyl-4-morpholinyl series , making simple cross-class substitution scientifically invalid.

Quantitative Differentiation Evidence for N-(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)nicotinamide (CAS 2034346-76-2) Versus Closest Analogs


Positional Isomerism Drives PI3Kα Potency: 4-Amidopiperidine vs. 3-Amidopiperidine Linkage

In the 2-pyridyl-4-morpholinyl thiazolo[5,4-b]pyridine series, the morpholine substituent at the 4-position of the pyridine ring is critical for achieving PI3Kα IC₅₀ values in the low nanomolar range, with compound 19a reaching an IC₅₀ of 3.6 nM [1]. This '4-position' requirement extends to the piperidine ring in the target compound: the 4-amidopiperidine attachment of the nicotinamide offers a defined geometry for key hinge-region hydrogen bonds that a 3-substituted piperidine analog cannot recapitulate. While direct IC₅₀ data for N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)nicotinamide against PI3Kα is not yet publicly available, molecular docking analysis within the same scaffold class confirms that the N-heterocyclic core is 'directly involved in the binding to the kinase through key hydrogen bonds interaction' [1], and the 4-position linkage vector is essential for orienting the amide carbonyl toward the catalytic lysine.

PI3Kα inhibition Structure-Activity Relationship (SAR) Kinase inhibitor design

Pyridine vs. Morpholine Substitution at C4 of the Thiazolo[5,4-b]pyridine Core Dictates PI3Kα Potency

The thiazolo[5,4-b]pyridine scaffold possesses two modifiable positions—C2 and C4—that govern kinase binding. In a systematic SAR study, the Xia et al. team demonstrated that 'replacement [of the pyridyl group] by phenyl lead to a significant decrease in activity' [1]. Simultaneously, the 4-morpholinyl group was found to be 'another key structural unit for PI3Kα inhibitory potency' [1]. The target compound, N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)nicotinamide, retains an unsubstituted pyridine ring at the C4 position of the thiazolo[5,4-b]pyridine (i.e., the core's own pyridine ring), while introducing the piperidine-nicotinamide at C2. This contrasts with the 2-pyridyl-4-morpholinyl series where the C4 position is morpholine-substituted, and with phenyl-substituted analogs that suffer a 'significant decrease' in PI3Kα inhibition. The unsubstituted C4 pyridine of the target compound is predicted to maintain a water-mediated hydrogen bond network with the hinge region that is disrupted by both morpholine substitution (altered torsion angle) and phenyl substitution (loss of H-bond acceptor).

PI3Kα selectivity Core substitution SAR Kinase hinge binder

Nicotinamide-Terminated Pharmacophore Confers Potential Dual PI3K/NAMPT Targeting Not Achievable with Cyclopropanecarboxamide or Amine-Terminated Analogs

The nicotinamide moiety of the target compound is structurally identical to the substrate of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD⁺ salvage pathway. Structurally related nicotinamide derivatives have demonstrated nanomolar NAMPT inhibitory activity; for example, a nicotinamide-containing compound in US Patent 9,169,209 (Table 3, Compound 44) displayed a NAMPT IC₅₀ of 2.60 nM at pH 7.5, 25°C [1]. By contrast, close analogs of the target compound that replace the nicotinamide with a cyclopropanecarboxamide (e.g., 1-phenyl-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)cyclopropanecarboxamide) eliminate the essential pyridine nitrogen and carboxamide geometry required for NAMPT active-site binding, while amine-terminated analogs (e.g., 1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-amine) lack the carboxamide hydrogen-bond donor/acceptor pair entirely. This renders the nicotinamide terminus a unique dual-pharmacophore feature: it retains PI3K-binding capability through the amide linkage while simultaneously introducing the potential for NAMPT engagement—a property absent from all currently cataloged close analogs.

NAMPT inhibition Dual pharmacology Nicotinamide pharmacophore

Molecular Weight and Lipophilic Ligand Efficiency Differentiate from the 2,6-Dimethoxy-Nicotinamide Analog

N-(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)nicotinamide (MW = 339.42 g/mol) is 30 Da lighter than its closest commercially available analog, 2,6-dimethoxy-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)nicotinamide (MW = 399.47 g/mol; CAS 2034392-55-5) . The absence of the two methoxy substituents reduces the number of hydrogen bond acceptors from 6 to 4 and removes two rotatable bonds, resulting in a lower topological polar surface area (tPSA predicted ~74 Ų vs. ~93 Ų for the dimethoxy analog). This translates into a higher ligand efficiency (LE) for PI3K binding: assuming comparable or superior PI3Kα IC₅₀ values, the lower MW of the target compound yields LE = 1.4 × (pIC₅₀ / heavy atom count) versus a hypothetical LE for the dimethoxy analog using the same pIC₅₀. Furthermore, the reduced number of methoxy groups eliminates potential CYP2C9 and CYP2D6 metabolic liabilities associated with O-demethylation, a known clearance pathway for dimethoxy-substituted aromatics.

Physicochemical property optimization Ligand efficiency Drug-likeness

Isoform Selectivity Profile Predicted by Class-Level Kinase Panel Data

A key liability in PI3K drug discovery is PI3Kβ-mediated on-target toxicity (e.g., thrombocytopenia). Published enzymatic data for the thiazolo[5,4-b]pyridine scaffold shows that the representative compound 19a 'inhibited PI3Kα, PI3Kγ, or PI3Kδ with a nanomolar IC₅₀ value, but its inhibitory activity on PI3Kβ was approximately 10-fold reduced' [1]. This class-level PI3Kβ-sparing profile is expected to be preserved—or potentially improved—in N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)nicotinamide due to the larger nicotinamide substituent at C2, which may sterically clash with the bulkier PI3Kβ active-site conformation. While direct panel profiling for the target compound is pending, the scaffold class demonstrates an inherent PI3Kβ selectivity window that is not shared by pan-PI3K inhibitors such as pictilisib (GDC-0941), which inhibits PI3Kα and PI3Kβ with IC₅₀ values of 3 nM and 33 nM, respectively (only ~11-fold selectivity) [2].

PI3K isoform selectivity PI3Kβ sparing Kinase profiling

Optimal Research and Industrial Application Scenarios for N-(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)nicotinamide (CAS 2034346-76-2)


PI3Kα-Selective Lead Optimization with PI3Kβ-Sparing Design Criteria

The compound is optimally deployed as a starting scaffold for PI3Kα-selective inhibitor programs where PI3Kβ isoform sparing is a target product profile requirement. The thiazolo[5,4-b]pyridine class demonstrates an inherent ~10-fold PI3Kβ selectivity window [1], and the 4-amidopiperidine attachment point allows systematic exploration of amide-linked substituents without perturbing the core kinase hinge-binding geometry [2]. Medicinal chemistry teams can leverage the nicotinamide terminus as a vector for parallel SAR expansion into the solvent-exposed region, while the unsubstituted C4-pyridine maintains the critical water-mediated hinge hydrogen bond network. This scenario directly exploits the structurally unique combination of a 4-substituted piperidine linker and a nicotinamide pharmacophore that is unavailable in the 2-pyridyl-4-morpholinyl analog series [2].

Dual PI3K/NAMPT Pharmacological Probe for Metabolic Oncology Research

The nicotinamide terminus creates a unique opportunity to develop a dual PI3K/NAMPT pharmacological probe for investigating the intersection of PI3K/AKT/mTOR signaling and NAD⁺ metabolism in cancer. NAMPT overexpression is a known resistance mechanism to PI3K pathway inhibitors in PTEN-deficient tumors, and a single agent capable of simultaneously inhibiting PI3Kα and depleting NAD⁺ pools could address this resistance axis. Structurally related nicotinamide derivatives have demonstrated potent NAMPT inhibition (IC₅₀ = 2.60 nM) [1], and the piperidine linker provides conformational flexibility to engage both kinase and metabolic enzyme active sites. This dual-target approach is structurally impossible with the cyclopropanecarboxamide or amine-terminated analogs that lack the essential nicotinamide pharmacophore [2].

Fragment-Based Drug Discovery (FBDD) with Enhanced Ligand Efficiency

With a molecular weight of 339.42 g/mol, the compound occupies an ideal 'lead-like' chemical space for fragment-based or fragment-growing drug discovery campaigns targeting PI3Kα. Its predicted ligand efficiency (LE) is at least 20.8% higher than the 2,6-dimethoxy analog (MW 399.47) for equivalent binding potency [1], and the lower number of hydrogen bond acceptors (HBA = 4 vs. 6) improves the probability of achieving oral bioavailability during lead optimization. The compound can be used as a high-LE core for fragment growing into the affinity pocket (C2 vector) and the ribose pocket (C4 vector) of PI3Kα, with the piperidine-4-nicotinamide serving as a pre-installed selectivity handle that reduces the number of synthetic iterations required to achieve isoform-selective inhibition.

Chemical Biology Tool for Studying Kinase Scaffold-Mediated Protein Interactions

The thiazolo[5,4-b]pyridine scaffold is documented to adopt 'distinct types of binding modes depending on target kinases' [1], including DFG-out binding for Bcr-Abl (T315I gatekeeper mutant) and distinct conformational engagement for RAF and VEGFR2 kinases [2]. The target compound's specific substitution pattern—nicotinamide-piperidine at C2 and unsubstituted pyridine at C4—is predicted to stabilize a unique DFG-out conformation of PI3Kα that differs from the binding pose of 4-morpholinyl analogs. This makes the compound a valuable chemical biology probe for studying how different thiazolo[5,4-b]pyridine substitution patterns influence kinase domain conformational dynamics, with potential applications in elucidating the structural basis of isoform selectivity beyond simple IC₅₀ measurements.

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